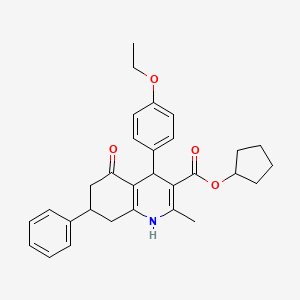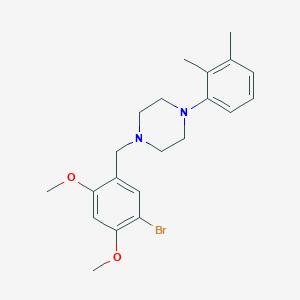![molecular formula C14H13N5O5 B4982123 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol](/img/structure/B4982123.png)
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol, also known as BNTA, is a chemical compound that has been widely used in scientific research for its unique properties. BNTA is a triazene-based compound that has been synthesized through various methods and has shown to have potential applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol is not fully understood, but it is believed to be related to its ability to generate reactive nitrogen species (RNS) and reactive oxygen species (ROS). 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been shown to have various biochemical and physiological effects. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been shown to induce DNA damage and repair mechanisms, as well as to inhibit the activity of certain enzymes. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol in lab experiments is its unique properties, which make it a valuable tool in the study of various biological processes. However, one limitation of using 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol. One direction is the development of new synthesis methods that can produce 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol in larger quantities and with higher purity. Another direction is the study of 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol's potential applications in the field of medicine, including its use as an anticancer agent. Additionally, the study of 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol's mechanism of action and its effects on various biological processes is an area that requires further research.
Conclusion:
In conclusion, 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol is a triazene-based compound that has shown potential applications in the field of medicine and biochemistry. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been synthesized through various methods and has been widely used in scientific research. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol's mechanism of action is not fully understood, but it has been shown to have anti-tumor properties and to induce DNA damage and repair mechanisms. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has various advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol can be synthesized through various methods, including the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate to form 1,3-bis(3-nitrophenyl)-2-propen-1-one. The propenone can then be reacted with hydrazine hydrate to form 1,3-bis(3-nitrophenyl)-2-triazen-1-ol, which can be further converted to 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol by reacting with ethanol.
Applications De Recherche Scientifique
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been widely used in scientific research for its potential applications in the field of medicine and biochemistry. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been shown to have anti-tumor properties and has been used in various cancer studies. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has also been used in the study of DNA damage and repair mechanisms, as well as in the study of protein structure and function.
Propriétés
IUPAC Name |
2-(3-nitro-N-[(3-nitrophenyl)diazenyl]anilino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5/c20-8-7-17(12-4-2-6-14(10-12)19(23)24)16-15-11-3-1-5-13(9-11)18(21)22/h1-6,9-10,20H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOPJDWEKZVJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NN(CCO)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxo-1-phenylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4982054.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4982062.png)

![(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine](/img/structure/B4982077.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine](/img/structure/B4982079.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4982098.png)
![N-(3-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4982100.png)
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982108.png)
![1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4982114.png)
![4-{6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B4982120.png)
![4-[(5-nitro-2-pyridinyl)amino]benzoic acid](/img/structure/B4982131.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B4982132.png)